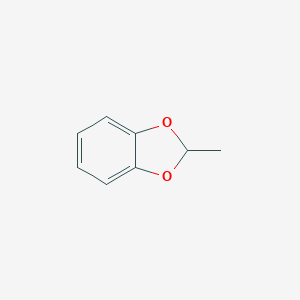

2-Methyl-1,3-benzodioxole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-1,3-benzodioxole is a useful research compound. Its molecular formula is C8H8O2 and its molecular weight is 136.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemistry

Building Block for Synthesis

2-Methyl-1,3-benzodioxole serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile compound in synthetic organic chemistry.

| Application | Description |

|---|---|

| Synthesis of Organic Molecules | Used in the formation of derivatives for pharmaceutical applications. |

| Reaction Intermediates | Acts as an intermediate in the synthesis of bioactive compounds. |

Biology

Auxin Receptor Agonist

Research has shown that this compound acts as an agonist for the auxin receptor TIR1 (Transport Inhibitor Response 1), which plays a critical role in plant growth and development. This property makes it valuable in agricultural research.

| Biological Effect | Mechanism |

|---|---|

| Promotes Root Growth | Enhances auxin response reporter’s (DR5:GUS) transcriptional activity. |

| Interaction with TIR1 | Binds more effectively than traditional auxins like NAA (1-naphthylacetic acid). |

Medicine

Potential Therapeutic Uses

The compound is under investigation for its potential as a cyclooxygenase (COX) inhibitor and its cytotoxic properties against cancer cells. This suggests its applicability in developing new anti-inflammatory and anticancer therapies.

| Therapeutic Application | Potential Benefits |

|---|---|

| COX Inhibition | May reduce inflammation and pain associated with various conditions. |

| Cytotoxicity Against Cancer | Exhibits properties that could be harnessed for cancer treatment. |

Case Study 1: Auxin Response Modulation

In a study conducted on Arabidopsis thaliana and Oryza sativa, it was demonstrated that this compound significantly enhanced root growth. The mechanism involved binding to the TIR1 receptor, leading to a robust transcriptional response similar to natural auxins.

Case Study 2: Synthesis of Bioactive Compounds

Research published in the Journal of Biological Chemistry highlighted the use of this compound as a precursor for synthesizing novel bioactive compounds that exhibit antifungal properties. The study emphasized its role in developing new agrochemicals aimed at crop protection.

Analyse Des Réactions Chimiques

Esterification and Acylation Reactions

The benzodioxole ring facilitates electrophilic substitution at activated positions, while the methyl group can participate in oxidation or functional group interconversion.

Key findings:

-

Phosphorus pentoxide acts as both dehydrating agent and catalyst in ketoester syntheses .

-

EDCI-mediated couplings show superior regioselectivity compared to traditional methods .

Ring-Opening and Heterocycle Formation

The 1,3-benzodioxole system undergoes ring-opening under specific conditions to form biologically active heterocycles.

Notable observations:

-

Sodium azide treatment generates reactive intermediates for Huisgen cycloadditions .

-

Hydrazinolysis of ester derivatives produces carbohydrazides with antimicrobial potential .

Electrophilic Substitution Reactions

The electron-rich aromatic system directs incoming electrophiles to specific positions:

Halogenation

Nitration

Oxidative Transformations

Controlled oxidation modifies both the aromatic system and methyl group:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| KMnO₄ (acidic) | Reflux, 6 hrs | 2-Carboxy-1,3-benzodioxole | Chelating agent synthesis |

| O₃ (ozone) | -78°C, CH₂Cl₂ | Ring-opened dicarbonyl compound | Fragrance intermediates |

Propriétés

Numéro CAS |

14046-39-0 |

|---|---|

Formule moléculaire |

C8H8O2 |

Poids moléculaire |

136.15 g/mol |

Nom IUPAC |

2-methyl-1,3-benzodioxole |

InChI |

InChI=1S/C8H8O2/c1-6-9-7-4-2-3-5-8(7)10-6/h2-6H,1H3 |

Clé InChI |

AYEXQFUNWFFKAP-UHFFFAOYSA-N |

SMILES |

CC1OC2=CC=CC=C2O1 |

SMILES canonique |

CC1OC2=CC=CC=C2O1 |

Key on ui other cas no. |

14046-39-0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.